Cas no 15042-69-0 (methyl 2-oxo-1,3-oxazolidine-5-carboxylate)

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a versatile heterocyclic compound featuring both an oxazolidinone core and a methyl ester functionality. This structure imparts reactivity useful in organic synthesis, particularly as a chiral auxiliary or intermediate in pharmaceutical applications. The oxazolidinone moiety enhances stereochemical control in asymmetric reactions, while the ester group allows for further derivatization. Its stability under mild conditions and compatibility with various reagents make it a practical choice for constructing complex molecules. The compound’s balanced reactivity profile and potential for selective transformations contribute to its utility in medicinal chemistry and fine chemical synthesis.
methyl 2-oxo-1,3-oxazolidine-5-carboxylate structure
15042-69-0 structure
Product name:methyl 2-oxo-1,3-oxazolidine-5-carboxylate
CAS No:15042-69-0
MF:C5H7NO4
MW:145.113381624222
CID:120777
PubChem ID:4292406

methyl 2-oxo-1,3-oxazolidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolidinecarboxylicacid, 2-oxo-, methyl ester
    • 5-Oxazolidinecarboxylicacid,2-oxo-,methylester(8CI,9CI)
    • Methyl 2-oxo-1,3-oxazolidine-5-carboxylate
    • 2-Oxo-5-oxazolidinecarboxylic acid methyl ester
    • 5-Oxazolidinecarboxylicacid,2-oxo-,methylester,(5S)-(9CI)
    • SCHEMBL19872812
    • methyl 2-oxooxazolidine-5-carboxylate
    • EN300-119365
    • 2-oxo-oxazolidine-5-carboxylic acid methyl ester
    • F8889-9170
    • AKOS006357858
    • 15042-69-0
    • Methyl2-oxooxazolidine-5-carboxylate
    • Z1203733132
    • YOAIRDDVWDKCTO-UHFFFAOYSA-N
    • SB47400
    • (S)-Methyl 2-oxooxazolidine-5-carboxylate
    • DB-187793
    • methyl 2-oxo-1,3-oxazolidine-5-carboxylate
    • MDL: MFCD19217791
    • Inchi: InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)
    • InChI Key: YOAIRDDVWDKCTO-UHFFFAOYSA-N
    • SMILES: COC(C1CNC(=O)O1)=O

Computed Properties

  • Exact Mass: 145.03750770g/mol
  • Monoisotopic Mass: 145.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 64.6Ų

methyl 2-oxo-1,3-oxazolidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM506010-1g
Methyl2-oxooxazolidine-5-carboxylate
15042-69-0 97%
1g
$1397 2023-02-17
Life Chemicals
F8889-9170-1g
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0 95%+
1g
$949.0 2023-09-05
Enamine
EN300-119365-5.0g
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0 95%
5.0g
$2858.0 2023-07-06
TRC
M292861-1g
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0
1g
$ 955.00 2022-06-04
TRC
M292861-100mg
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0
100mg
$ 160.00 2022-06-04
TRC
M292861-500mg
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0
500mg
$ 615.00 2022-06-04
Life Chemicals
F8889-9170-0.25g
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0 95%+
0.25g
$855.0 2023-09-05
Enamine
EN300-119365-0.05g
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0 95%
0.05g
$229.0 2023-07-06
Enamine
EN300-119365-100mg
methyl 2-oxo-1,3-oxazolidine-5-carboxylate
15042-69-0 95.0%
100mg
$342.0 2023-10-03
Aaron
AR00B5IW-50mg
5-Oxazolidinecarboxylicacid,2-oxo-,methylester(8CI,9CI)
15042-69-0 95%
50mg
$340.00 2025-01-23

Additional information on methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate (CAS No. 15042-69-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, identified by its CAS number 15042-69-0, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic ester, characterized by its oxazolidine ring system, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it particularly valuable in the construction of complex drug molecules, where precise functional group manipulation is essential.

The compound's molecular structure, featuring a five-membered ring containing two oxygen atoms and a methyl ester group at the 5-position, imparts both reactivity and stability. These attributes are highly beneficial in multi-step synthetic pathways, allowing for selective modifications while maintaining overall structural integrity. The oxazolidine core is known for its ability to chelate metal ions and participate in nucleophilic additions, making it a versatile scaffold in medicinal chemistry.

In recent years, the pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Methyl 2-oxo-1,3-oxazolidine-5-carboxylate has been utilized in the development of novel therapeutic agents targeting various diseases. For instance, its derivatives have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier and interact with specific neurological receptors. This has spurred significant research into optimizing synthetic routes to enhance yield and purity.

One of the most compelling applications of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is in the synthesis of protease inhibitors. Proteases play a critical role in numerous biological processes, and their inhibition is a key strategy in treating conditions such as HIV/AIDS and cancer. The oxazolidine moiety provides an excellent platform for designing molecules that can selectively inhibit these enzymes without causing off-target effects. Recent studies have demonstrated that incorporating this scaffold into drug candidates can lead to enhanced binding affinity and improved pharmacokinetic profiles.

The compound's utility extends beyond protease inhibition. Researchers have also explored its use in developing antimicrobial agents. The oxazolidine ring can be functionalized to create molecules with broad-spectrum antimicrobial activity. This is particularly relevant in the face of rising antibiotic resistance, where novel antimicrobial strategies are urgently needed. The structural flexibility of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate allows chemists to tailor derivatives for specific microbial targets, offering hope for new treatments against resistant pathogens.

Advances in synthetic methodologies have further enhanced the accessibility and scalability of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate derivatives. Modern techniques such as flow chemistry and catalytic asymmetric synthesis have enabled more efficient production processes, reducing costs and environmental impact. These innovations are crucial for translating laboratory discoveries into commercially viable pharmaceuticals. The ability to produce high-purity intermediates like this compound on an industrial scale is essential for large-scale drug manufacturing.

The role of computational chemistry in optimizing synthetic routes for Methyl 2-oxo-1,3-oxazolidine-5-carboxylate cannot be overstated. Molecular modeling and computational screening allow researchers to predict reaction outcomes with high accuracy, minimizing trial-and-error experimentation. This approach not only accelerates discovery but also reduces waste by identifying the most efficient synthetic pathways upfront. Such computational tools are becoming indispensable in modern drug development pipelines.

Future directions in research are likely to focus on expanding the chemical space accessible through Methyl 2-oxo-1,3-oxazolidine-5-carboxylate derivatives. By leveraging advanced synthetic strategies and exploring novel functional groups, scientists aim to uncover new therapeutic applications that were previously unattainable. The versatility of this scaffold suggests that it will remain a cornerstone of medicinal chemistry for years to come.

In conclusion, Methyl 2-oxo-1,3-oxazolidine-5-carboxylate (CAS No. 15042-69-0) represents a cornerstone compound in pharmaceutical synthesis due to its unique structural properties and broad applicability. Its role as an intermediate in the development of drugs targeting neurological disorders, proteases, and microbial infections underscores its importance in modern medicine. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this versatile compound are poised to expand even further.

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